BenchChemオンラインストアへようこそ!

p18SMI-21

Hematopoietic Stem Cell Expansion INK4C Inhibition Ex Vivo Proliferation

Select p18SMI-21 for guaranteed target engagement in hematopoietic stem cell (HSC) expansion. Unlike generic INK4C inhibitors, its specific aryl-sulfonamide scaffold disrupts the p18-CDK4/6 interaction essential for HSC biology, ensuring reproducible and interpretable results in translational research. Sourced for high purity and consistent bioactivity.

Molecular Formula C10H14N2O4S
Molecular Weight 258.30 g/mol
CAS No. 20535-76-6
Cat. No. B1678138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep18SMI-21
CAS20535-76-6
Synonymsp18SMI21;  p18SMI 21;  p18SMI-21
Molecular FormulaC10H14N2O4S
Molecular Weight258.30 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCO
InChIInChI=1S/C10H14N2O4S/c1-8(14)12-9-2-4-10(5-3-9)17(15,16)11-6-7-13/h2-5,11,13H,6-7H2,1H3,(H,12,14)
InChIKeyVUYBWFBHHFQGDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

p18SMI-21 (CAS: 20535-76-6) Procurement Guide: The p18-Specific INK4C Inhibitor for Hematopoietic Stem Cell Research


p18SMI-21 (CAS: 20535-76-6), a small-molecule aryl-sulfonamide derivative, is a novel inhibitor of the cyclin-dependent kinase inhibitor p18(INK4C) . It specifically blocks the biological activity of the p18 protein, which plays a critical role in regulating the self-renewal and expansion of hematopoietic stem cells (HSCs) [1]. Unlike broader-spectrum CDK inhibitors, p18SMI-21's mechanism centers on disrupting the p18-CDK4/6 interaction, a pathway essential for HSC biology and therapeutic expansion [2].

Why p18SMI-21 Cannot Be Substituted by Other INK4C Inhibitors in Hematopoietic Stem Cell Expansion Protocols


Generic substitution among INK4C inhibitors is not feasible due to significant chemical diversity and potentially divergent target engagement profiles. The lead inhibitor class identified by Xie et al. (2015) encompasses multiple distinct scaffolds, including p18SMI-21, p18SMI-22, p18SMI-41, and XIE18-6, each with unique molecular weights, physicochemical properties, and likely distinct structure-activity relationships (SAR) . These differences can lead to variable outcomes in complex biological assays, such as HSC expansion [1]. For instance, while P18IN003 and P18IN011 are also described as p18 inhibitors, they represent different chemical series [2]. Therefore, selecting a specific, well-characterized compound like p18SMI-21 is essential for ensuring experimental reproducibility and interpretable results.

p18SMI-21: Quantitative Evidence for p18-Targeting and Cellular Activity Compared to Analogs


Hematopoietic Stem Cell (HSC) Expansion: Comparative Potency of p18SMI-21 in the Original Discovery Screen

In a primary high-throughput screening campaign for compounds that expand human HSCs ex vivo, p18SMI-21 was identified as a potent hit. The study directly compared the activity of multiple p18SMI analogs, demonstrating that p18SMI-21 promotes significant HSC expansion in a dose-dependent manner, with an effective concentration range comparable to the lead compound XIE18-6 [1]. The data confirm its ability to act on the p18-CDK4/6 pathway to drive HSC proliferation [1].

Hematopoietic Stem Cell Expansion INK4C Inhibition Ex Vivo Proliferation

Physicochemical Differentiation: p18SMI-21 Exhibits Superior Aqueous Solubility Profile Relative to Larger Analogs

p18SMI-21 possesses a calculated LogP (cLogP) value of 1.46, significantly lower than that of close analog p18SMI-22 (cLogP = 2.5) [1]. This lower lipophilicity predicts better aqueous solubility, which is a critical parameter for in vivo and ex vivo biological assays. Poor solubility can lead to compound precipitation, variable exposure, and assay artifacts.

Compound Formulation Physicochemical Properties Solubility

Structural Differentiation: p18SMI-21's Scaffold is Distinct from the P18IN Series of p18 Inhibitors

p18SMI-21 belongs to the 'p18SMI' chemical series, which is structurally distinct from the 'P18IN' series (e.g., P18IN003, P18IN005, P18IN011) . While both series are described as p18(INK4C) inhibitors, they originate from different chemical scaffolds. p18SMI-21 is an aryl-sulfonamide derivative, whereas P18IN003 is a dihydroimidazolone and P18IN005 is a substituted ethanone [1]. These fundamental scaffold differences can lead to variations in target engagement, selectivity against other CDK inhibitors, and off-target activity profiles.

Chemical Scaffold Structure-Activity Relationship Target Selectivity

High-Value Research Applications for p18SMI-21 Based on Empirical Evidence


Ex Vivo Expansion of Human and Murine Hematopoietic Stem Cells (HSCs)

p18SMI-21 is validated for promoting the ex vivo expansion of both human and murine hematopoietic stem cells [1]. This application is directly supported by its identification and characterization as a potent hit in a high-throughput screen designed specifically for this purpose [1]. It is the primary use case for which the compound was developed.

Investigating the p18-CDK4/6 Axis in Cell Cycle Regulation

p18SMI-21 is a chemical probe to study the p18-CDK4/6 regulatory pathway. Its mechanism of action involves disrupting the interaction between p18 and CDK4/6, a key checkpoint in cell cycle progression [1]. Researchers can use p18SMI-21 to dissect the specific role of this pathway in long-term HSC maintenance and self-renewal.

Chemical Probe for Confirmatory Studies with an Alternative p18-Inhibitor Scaffold

As an aryl-sulfonamide derivative, p18SMI-21 provides a valuable alternative chemotype to other p18 inhibitors like the P18IN series . Using p18SMI-21 in parallel with structurally distinct p18 inhibitors can help validate that observed biological effects are truly due to p18 target engagement and not an artifact of a particular chemical scaffold.

Development of HSC-Based Cellular Therapies for Hematological Malignancies

The ability of p18SMI-21 to expand functional HSCs ex vivo positions it as a critical tool for translational research into HSC-based therapies [1]. This includes applications in gene therapy and for improving engraftment in hematopoietic cell transplantation for treating leukemias, lymphomas, and immune disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for p18SMI-21

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.